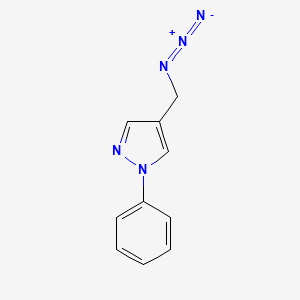

4-(azidomethyl)-1-phenyl-1H-pyrazole

Descripción

4-(Azidomethyl)-1-phenyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 1-position and an azidomethyl group at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry and the preparation of triazole derivatives . Its synthesis typically involves the reaction of 4-(chloromethyl)-1-phenyl-1H-pyrazole with sodium azide, yielding the azide-functionalized product . Key spectral data (¹H NMR, ¹³C NMR) confirm its structure, with the azidomethyl group resonating at δ ~4.3 ppm in ¹H NMR .

Propiedades

IUPAC Name |

4-(azidomethyl)-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N5/c11-14-12-6-9-7-13-15(8-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFNYYHMMXPLFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

4-(Azidomethyl)-1-phenyl-1H-pyrazole is a compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews its biological activity, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically starting from readily available pyrazole derivatives. The process often utilizes azidation reactions to introduce the azido group at the desired position. For example, it can be synthesized from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole through a series of chemical transformations, yielding the target compound with high purity and yield .

Biological Activities

This compound exhibits a range of biological activities:

Antiproliferative Effects

Research indicates that compounds containing the pyrazole moiety, including this compound, demonstrate significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of apoptosis through pathways such as:

- Activation of caspases (specifically caspase 9)

- Cleavage of poly(ADP-ribose) polymerase (PARP)

- Modulation of microtubule-associated proteins .

Anti-inflammatory Activity

Pyrazole derivatives have been reported to possess anti-inflammatory properties. In vitro studies showed that some derivatives could inhibit pro-inflammatory cytokines such as TNF-α and IL-6. The anti-inflammatory activity is often compared with standard drugs like dexamethasone .

Antimicrobial Properties

The antimicrobial potential of pyrazoles has been extensively studied. Compounds similar to this compound have shown activity against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances their efficacy against these pathogens .

Case Studies

Recent studies have highlighted the biological activity of related pyrazole compounds:

- Anticancer Activity : In a study evaluating a series of pyrazole derivatives, one compound demonstrated significant inhibition of cell proliferation in K562 leukemic cells after 48 hours of treatment. The study utilized flow cytometry and immunoblotting to confirm apoptotic pathways .

- Anti-inflammatory Evaluation : A novel series of pyrazoles was tested for their ability to inhibit inflammatory markers in vitro. Compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .

- Antimicrobial Testing : A recent investigation into 1-acetyl-3,5-diaryl pyrazoles revealed promising antimicrobial activity against Mycobacterium tuberculosis, showcasing the potential for developing new treatments for resistant strains .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Caspase Activation : Induces apoptosis by activating caspases involved in programmed cell death.

- Cytokine Modulation : Reduces levels of inflammatory cytokines through direct interaction with signaling pathways.

Aplicaciones Científicas De Investigación

Synthesis of 4-(Azidomethyl)-1-phenyl-1H-pyrazole

The synthesis of this compound typically involves multi-step reactions, including azidation processes. A notable method includes the use of electrophilic cyclization and Suzuki cross-coupling reactions to produce derivatives with enhanced biological activity. For instance, a study reported the preparation of this compound through a reaction involving 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde, which was subjected to iodine-mediated cyclization followed by further functionalization to yield various derivatives with potential antiproliferative properties against cancer cell lines .

Biological Activities

Antiproliferative Effects:

Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, including K562 and MCF-7. The most potent compounds demonstrated low micromolar GI50 values, indicating their potential as anticancer agents . The mechanism of action involves the induction of apoptosis and activation of caspase pathways, which are critical for programmed cell death .

Diverse Pharmacological Activities:

The pyrazole scaffold is recognized for its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. Compounds derived from this compound have been documented to possess significant anti-inflammatory effects superior to traditional NSAIDs like diclofenac sodium . Furthermore, pyrazoles are being explored for their potential in treating various conditions such as diabetes and neurodegenerative diseases .

Applications in Drug Development

Medicinal Chemistry:

The incorporation of the pyrazole nucleus into drug-like molecules is common due to its ability to modulate biological activity. The versatility of this compound allows for the development of novel therapeutics targeting multiple pathways involved in disease progression .

Fluorescent Probes:

Recent studies highlight the use of pyrazole derivatives as fluorescent probes for sensing applications. Their unique optical properties enable them to act as pH indicators and sensors for small molecules or ions, which can be valuable in biomedical imaging and diagnostics .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | K562 | <10 | Induction of apoptosis |

| 4-(Azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole | MCF-7 | <5 | Activation of caspases |

| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 | <8 | PARP cleavage, microtubule disruption |

Table 2: Pharmacological Activities of Pyrazole Derivatives

Case Studies

Case Study 1: Anticancer Activity

A series of tetrasubstituted pyrazoles were synthesized and evaluated for their anticancer properties. The most active compound induced significant cell cycle arrest and apoptosis in cancer cells, demonstrating the potential for further development into therapeutic agents .

Case Study 2: Fluorescent Sensing

Research into the fluorescent properties of pyrazolo[4,3-c]pyridine derivatives revealed their utility as pH indicators. These compounds exhibited ratiometric fluorescence changes in response to pH variations, indicating their application in real-time monitoring within biological systems .

Comparación Con Compuestos Similares

4-(1-Azidoethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole

- Structure : Differs by an ethyl azide substituent (vs. methyl) and a phenylethynyl group at position 3 .

- Synthesis : Prepared via BF₃·Et₂O-catalyzed reaction of 4-(chloroethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole with TMSN₃, yielding a yellow liquid (52% yield) .

1,3-Diphenyl-1H-pyrazole-4-carbaldehyde

- Structure : Replaces the azidomethyl group with a carbaldehyde at position 4 .

- Synthesis : Prepared via Vilsmeier-Haack formylation of 1,3-diphenyl-1H-pyrazole, yielding a crystalline solid .

- Applications : Used as a precursor for Schiff base ligands and antimicrobial agents .

4-((1H-Imidazol-1-yl)methyl)-1-phenyl-1H-pyrazole Derivatives

- Structure : Substitutes azidomethyl with imidazolylmethyl groups. Variants include halogenated phenyl substituents (e.g., 4-chloro, 4-bromo) at position 3 .

- Synthesis : Prepared via nucleophilic substitution of 4-(chloromethyl)-1-phenyl-1H-pyrazole with imidazole, yielding crystalline solids (43–56% yields) .

- Applications : Investigated as inhibitors of cytochrome P450 CYP121A1, a target for antitubercular drugs .

1,2,3-Triazole Derivatives from 4-(Azidomethyl)benzene Analogs

- Structure : Triazole rings formed via Huisgen cycloaddition between azides and alkynes. Example: 4-[(4-Phenyl-1H-1,2,3-triazol-1-yl)methyl]benzonitrile .

- Synthesis : Click chemistry using Cu(I) catalysts, achieving high yields (78–90%) .

- Applications : Corrosion inhibitors for steel in acidic environments, validated via electrochemical studies .

Key Research Findings and Trends

Synthetic Flexibility : The azidomethyl group in this compound enables diverse transformations, particularly in click chemistry, outperforming ethyl- or imidazole-substituted analogs in reaction rates .

Biological Activity : While imidazole- and triazole-containing derivatives show promise in drug discovery (e.g., antitubercular, antimicrobial), the parent azidomethyl compound is primarily a synthetic intermediate .

Structural Impact on Properties :

Métodos De Preparación

Synthetic Procedure

The bromomethyl pyrazole intermediate is prepared by bromination of the corresponding methyl group on the pyrazole ring. A representative example is the synthesis of 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole (3a), which is analogous to the 4-(bromomethyl)-1-phenyl-1H-pyrazole scaffold.

- The reaction involves treating the methyl-substituted pyrazole with a brominating agent such as N-bromosuccinimide (NBS) or bromine sources under controlled temperature.

- The process is typically conducted in an organic solvent like dichloromethane (DCM) at low temperature (0 °C to room temperature) to avoid overbromination.

- After reaction completion, purification is achieved via column chromatography.

Yields and Characterization

| Compound | Yield (%) | Melting Point (°C) | Key NMR Signals (1H, CDCl3) | HRMS (m/z) Found/Calcd |

|---|---|---|---|---|

| 5-(bromomethyl)-1,3-diphenyl-1H-pyrazole (3a) | 65 | 95.3–96.2 | δ 4.51 (s, 2H, CH2Br) | 313.0335 / 313.0335 |

| 5-(bromomethyl)-1-phenyl-3-(p-tolyl)-1H-pyrazole (3b) | 64 | 100.1–100.5 | δ 4.50 (s, 2H, CH2Br) | 327.0488 / 327.0491 |

| 5-(bromomethyl)-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole (3c) | 62 | 108.8–109.2 | δ 4.50 (s, 2H, CH2Br) | 343.0443 / 343.0441 |

These data confirm the successful introduction of the bromomethyl group at the pyrazole ring.

Conversion to 4-(azidomethyl)-1-phenyl-1H-pyrazole

Azidation Reaction

The key step to obtain the azidomethyl derivative is the nucleophilic substitution of the bromide by azide ion (NaN3):

- The bromomethyl pyrazole intermediate (e.g., 3a) is dissolved in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

- Sodium azide (NaN3) is added in slight excess (typically 1.1 equivalents).

- The reaction mixture is stirred at room temperature for 12 hours.

- After completion, the reaction is monitored by thin-layer chromatography (TLC).

- The product is extracted using dichloromethane (DCM), concentrated, and purified by column chromatography.

Yield and Purity

- The azidation step typically affords the this compound in yields around 60–65%.

- Purity and structure are confirmed by NMR and mass spectrometry.

Detailed Reaction Conditions and Analysis

| Step | Reagents & Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Bromination | Pyrazole derivative + NBS or Br2 | DCM | 0 °C to RT | 1–3 h | 60–65 | Controlled addition to avoid polybromination |

| Azidation | Bromomethyl pyrazole + NaN3 (1.1 eq) | DMSO | RT | 12 h | 63 | Monitored by TLC, purified by chromatography |

Research Findings and Observations

- The azidation reaction proceeds smoothly under mild conditions without the need for catalysts.

- The nucleophilic substitution is favored due to the good leaving ability of bromide and the strong nucleophilicity of azide ion.

- The reaction tolerates various substituents on the phenyl ring, allowing for functionalized pyrazole derivatives.

- Characterization by 1H NMR shows disappearance of bromomethyl signals and appearance of azidomethyl characteristic signals.

- High-resolution mass spectrometry (HRMS) confirms the molecular formula consistent with azidomethyl substitution.

Summary Table of Preparation Methods

| Step | Intermediate/Product | Key Reagents | Solvent | Temp (°C) | Time | Yield (%) | Characterization |

|---|---|---|---|---|---|---|---|

| 1 | 4-(bromomethyl)-1-phenyl-1H-pyrazole | NBS or Br2 | DCM | 0 to RT | 1–3 h | 60–65 | 1H NMR, 13C NMR, HRMS |

| 2 | This compound | NaN3 | DMSO | RT | 12 h | 60–63 | 1H NMR, HRMS |

Q & A

Q. What are the common synthetic routes for 4-(azidomethyl)-1-phenyl-1H-pyrazole?

Methodological Answer: The synthesis of this compound typically involves two primary routes:

Cyclocondensation : Ethyl acetoacetate, phenylhydrazine, and DMF-DMA undergo cyclocondensation to form pyrazole intermediates, followed by azidation. For example, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed to the carboxylic acid derivative, which is then functionalized with an azidomethyl group .

Click Chemistry : The azidomethyl group reacts with terminal alkynes (e.g., phenylacetylene) via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazole derivatives. This method is efficient (90% yield) and uses catalysts like [(NHC)CuCl] under microwave irradiation .

Q. Key Reaction Conditions :

- CuAAC : Catalyzed by [(NHC)CuCl], room temperature, 18–24 hours.

- Cyclocondensation : Requires DMF-DMA as a formylating agent at 80–100°C.

Q. How can the purity of this compound be assessed after synthesis?

Methodological Answer: Purity assessment involves a combination of techniques:

Chromatography :

- TLC : Monitor reaction progress using silica gel plates (eluent: petroleum ether/ethyl acetate).

- Column Chromatography : Purify crude products using gradient elution .

Spectroscopy :

- ¹H/¹³C NMR : Confirm structural integrity by matching peaks with reference data (e.g., azide proton at δ 4.2–4.5 ppm) .

- IR : Detect the azide stretch (~2100 cm⁻¹) .

Elemental Analysis : Verify C, H, N content (±0.3% deviation).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Methodological Answer: X-ray crystallography is critical for resolving bond angles, torsional conformations, and non-covalent interactions:

- Data Collection : Use high-resolution synchrotron sources (λ = 0.7–1.0 Å) for accurate intensity measurements.

- Refinement : Employ SHELXL for small-molecule refinement. Key parameters include:

- Validation : Check for outliers in bond lengths/angles using PLATON or CCDC tools .

Example : A derivative with a twisted nitrophenyl group (dihedral angle = 43.2°) was resolved via SHELX, confirming steric hindrance effects .

Q. What strategies optimize regioselectivity in click chemistry reactions involving this compound?

Methodological Answer: Regioselectivity in CuAAC reactions is influenced by:

Catalyst Design : [(NHC)CuCl] favors 1,4-triazole formation over 1,5-regioisomers due to steric and electronic effects .

Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates and selectivity.

Substrate Modification : Introducing electron-withdrawing groups (e.g., –CN) on the alkyne directs regiochemistry.

Q. Experimental Protocol :

- Microwave-Assisted Synthesis : 30-second irradiation at 50°C reduces side reactions.

- Workup : Quench with ice-water to precipitate pure triazoles.

Q. How do computational methods like DFT aid in understanding the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) provide insights into:

Electrostatic Potential Maps : Identify reactive sites (e.g., azide group as a nucleophile).

HOMO-LUMO Gaps : Predict charge-transfer interactions (e.g., ΔE = 4.5–5.0 eV for pyrazole derivatives) .

Conformational Analysis : Compare theoretical and experimental geometries (RMSD < 0.1 Å) .

Software Tools : Gaussian 16 for optimization; GaussView for visualization.

Q. How should researchers address contradictions in reported biological activities of pyrazole derivatives?

Methodological Answer: Discrepancies in biological data (e.g., antifungal vs. antiviral activity) require:

Assay Standardization :

- Use identical cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests).

- Control solvent concentrations (e.g., DMSO ≤ 1% v/v) .

Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (HSQC, HMBC) .

Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA).

Example : Pyrazole sulfonamide derivatives showed varying IC₅₀ values (2–50 µM) against kinases due to assay pH differences .

Q. What tandem reaction pathways leverage this compound for heterocyclic synthesis?

Methodological Answer: The azidomethyl group enables tandem reactions to synthesize polycyclic systems:

Cycloaddition-Ring Expansion : React with cyanoacetamides in THF/t-BuOK to form pyrazolo-triazolo-diazepines (70–85% yield) .

Intramolecular Cyclization : Use Pd(PPh₃)₄ to form fused pyrazole-isoquinoline systems .

Q. Key Conditions :

- Temperature : –78°C for lithiation steps.

- Catalyst : 5 mol% Pd(OAc)₂ for C–N coupling.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.